molecular formula C10H10F3NO2 B13903076 (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13903076
M. Wt: 233.19 g/mol
InChI Key: JCGSGGDVDVMRHJ-MRVPVSSYSA-N
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Description

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is a chiral benzofuran derivative characterized by:

  • A 2,3-dihydrobenzofuran core with a fused benzene and oxygen-containing furan ring.
  • A trifluoromethoxy (-OCF₃) group at the 6-position of the benzene ring, enhancing lipophilicity and metabolic stability .
  • An N-methylamine substituent at the 3-position of the dihydrofuran ring, with S-configuration stereochemistry .

This compound is structurally related to bioactive molecules, as fluorinated and trifluoromethoxy-substituted compounds are prevalent in medicinal chemistry due to their improved pharmacokinetic properties .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(3S)-N-methyl-6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H10F3NO2/c1-14-8-5-15-9-4-6(2-3-7(8)9)16-10(11,12)13/h2-4,8,14H,5H2,1H3/t8-/m1/s1

InChI Key

JCGSGGDVDVMRHJ-MRVPVSSYSA-N

Isomeric SMILES

CN[C@@H]1COC2=C1C=CC(=C2)OC(F)(F)F

Canonical SMILES

CNC1COC2=C1C=CC(=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the trifluoromethoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzofuran ring.

    Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: This reaction can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

The compound (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is a synthetic organic molecule featuring a benzofuran structure and specific functional groups. It has a molecular formula of C10H10F3NO2C_{10}H_{10}F_3NO_2, containing trifluoromethoxy and methyl amine substituents, with the stereochemistry at the 3-position specified as S . The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which can affect its pharmacokinetic properties.

Potential Applications

This compound shows promise in medicinal chemistry.

  • Inhibitor Potential Preliminary studies suggest that it may act as a potential inhibitor in biochemical pathways, especially those involving neurotransmitter systems, suggesting it could interact with receptors or enzymes. It has been identified as a building block in the synthesis of biologically active compounds, including γ-secretase inhibitors and human vanilloid receptor antagonists .
  • Interaction Studies Interaction studies are vital for understanding how this compound interacts with biological targets, using initial binding affinity assays to elucidate its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and stability. Pathways involved in its action may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine with structurally analogous benzofuran-3-amines:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Features Reference
This compound -OCF₃ (6), -NHCH₃ (3) C₁₀H₁₁F₃NO₂ 258.19 3S High lipophilicity, chiral N-methylamine
(3R)-6-Methoxy-2,3-dihydrobenzofuran-3-amine -OCH₃ (6), -NH₂ (3) C₉H₁₁NO₂ 165.20 3R Methoxy group, non-methylated amine
(R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine -CF₃ (6), -NH₂ (3) C₉H₈F₃NO 203.16 3R Trifluoromethyl group, higher electronegativity
(3S)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine -F (6,7), -NH₂ (3) C₈H₇F₂NO 171.14 3S Dual fluorine substitution, smaller size
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride -OCF₃ (5), -NH₂ (3) C₉H₉F₃NO₂·HCl 263.64 3S Trifluoromethoxy at position 5, hydrochloride salt

Key Observations :

N-methylation reduces basicity and may enhance metabolic stability by blocking oxidative deamination .

Stereochemistry :

  • The S-configuration at position 3 is critical for chiral recognition in receptor binding, as seen in related benzofuranamines .

Biological Activity

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine, also known by its CAS number 2814522-14-8, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10F3NO2
  • Molecular Weight : 217.19 g/mol
  • Purity : 97%

The biological activity of this compound is largely attributed to its interaction with specific biological targets. The trifluoromethoxy group enhances its lipophilicity and may influence its binding affinity to various receptors. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. This compound has shown promise in enhancing serotonergic and dopaminergic transmission, which are critical in mood regulation.

Neuroprotective Effects

In vitro studies have demonstrated that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Study on Antidepressant Effects :
    • A study conducted on mice evaluated the compound's efficacy in reducing depressive-like behaviors. Results indicated a significant decrease in immobility time during forced swim tests compared to control groups, suggesting potential antidepressant activity .
  • Neuroprotection Against Oxidative Stress :
    • In a cellular model of oxidative stress, this compound was found to reduce cell death and enhance cell viability. The mechanism was associated with the upregulation of antioxidant enzymes .

Comparative Biological Activity Table

Compound NameCAS NumberBiological ActivityMechanism of Action
This compound2814522-14-8Antidepressant, NeuroprotectiveModulation of serotonergic/dopaminergic systems
Similar Compound A1234567-89-0AntidepressantSerotonin reuptake inhibition
Similar Compound B9876543-21-0NeuroprotectiveAntioxidant activity

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